

Historical development and discovery of 5-Sulfoisophthalic acid

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An In-depth Technical Guide on the Historical Development and Discovery of 5-Sulfoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Sulfoisophthalic acid (SIPA), a sulfonated aromatic dicarboxylic acid, has become an indispensable monomer in modern polymer chemistry. Its unique trifunctional structure, featuring two carboxylic acid groups and a sulfonic acid group, imparts desirable characteristics such as enhanced hydrophilicity, dye affinity, and thermal stability to a range of polymers. This technical guide provides a comprehensive overview of the historical development of SIPA, from its initial synthesis to the evolution of its production methods and the expansion of its applications. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a thorough resource for professionals in the field.

Discovery and Early Synthesis: A Response to Industrial Needs

The genesis of **5-Sulfoisophthalic acid** can be traced back to the mid-20th century, a period marked by rapid advancements in polymer science and the textile industry.^[1] The primary impetus for its development was the need to modify synthetic fibers, such as polyesters and polyamides, to improve their dyeability.^{[1][2]}

The foundational method for producing SIPA is the electrophilic aromatic substitution reaction of sulfonating isophthalic acid.[1] Early processes utilized oleum (fuming sulfuric acid) as the sulfonating agent, a potent and effective medium for this conversion.[1] This reaction is typically conducted at high temperatures, ranging from 150 to 260 °C, for several hours to ensure a high degree of conversion.[3][4] While effective, these early batch methods often faced challenges related to controlling the reaction and purifying the final product from the residual sulfuric acid.[4][5]

Evolution of Production Methodologies

As the industrial demand for SIPA grew, particularly for creating cationically dyeable polyester (CDP), research focused on optimizing the synthesis process to improve yield, purity, and efficiency.

Early Batch Process Synthesis

The traditional batch process remains a fundamental method for SIPA production. It involves the direct sulfonation of isophthalic acid followed by neutralization and purification steps.

Experimental Protocol: Laboratory-Scale Batch Sulfonation of Isophthalic Acid

- Materials: Isophthalic acid, 30% Oleum ($\text{H}_2\text{SO}_4 \cdot \text{SO}_3$), Deionized Water, Acetic Acid, Mercury Catalyst (optional, as cited in historical patents).[4]
- Procedure:
 - A reaction vessel is charged with 400g of 30% oleum.[6]
 - While maintaining the temperature below 80 °C through external cooling, 207.7g of isophthalic acid is slowly added to the oleum with constant stirring.[6]
 - Once the addition is complete, the reaction mixture is heated to 200-205 °C and held at this temperature for approximately 6 hours to complete the sulfonation.[6]
 - In a separate vessel, 268g of deionized water is cooled to 0-5 °C.[6]
 - The hot sulfonation mixture is cooled to 160-165 °C and then carefully "drowned" by pouring it into the chilled water, causing the crude **5-Sulfoisophthalic acid** to precipitate.

[6]

- The resulting slurry is cooled to 25-30 °C to maximize crystallization.[6]
- The crude product is isolated by filtration through a sintered glass funnel.[6]
- The filter cake is washed twice with 113.5g of acetic acid to remove residual sulfuric acid and other impurities.[6]
- The purified product is dried in a vacuum oven to yield solid **5-Sulfoisophthalic acid**. [6]

Advancements to Continuous Processes

While not extensively detailed in the provided search results, the evolution towards continuous processes in chemical manufacturing is a standard progression for high-volume chemicals. Such processes would involve continuously feeding isophthalic acid and a sulfonating agent (like sulfur trioxide) into a reactor with a controlled residence time, offering better heat management, consistent product quality, and higher throughput compared to batch methods.[5] The use of sulfur trioxide, while more difficult to handle, can lead to higher yields and less sulfuric acid waste.[4][5]

Key Applications and Industrial Significance

The commercial importance of SIPA and its salts (e.g., sodium, lithium) surged with the development of dyeable synthetic fibers.[1][7]

- **Polymer Modification:** The primary application is as a comonomer in the production of polyesters (like PET) and polyamides (Nylon 6, Nylon 66).[1][2][7] The incorporation of the ionic sulfonate group provides dyeing sites for cationic (basic) dyes, resulting in fibers with vibrant, long-lasting colors and improved colorfastness.[2][5]
- **Water-Dispersible Resins:** The hydrophilic nature of the sulfonate group is leveraged to create water-soluble or water-dispersible polyester resins.[7] These find use in coatings, adhesives, sizing agents for synthetic yarns, and specialty inks.[7][8]
- **Other Applications:** SIPA and its derivatives are also used as intermediates for medicines and pesticides, surfactants in detergents, and in the formulation of photographic film

coatings.[5][8] More recent research has explored its use in creating metal-organic frameworks (MOFs) for gas storage and separation.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for **5-Sulfoisophthalic acid** and its common sodium salt.

Property	Value
Chemical Formula	C ₈ H ₆ O ₇ S
Molecular Weight	246.19 g/mol [1]
Appearance	White crystalline powder[2]
Solubility	Soluble in water[1]

Table 1: Physical and Chemical Properties of 5-Sulfoisophthalic Acid

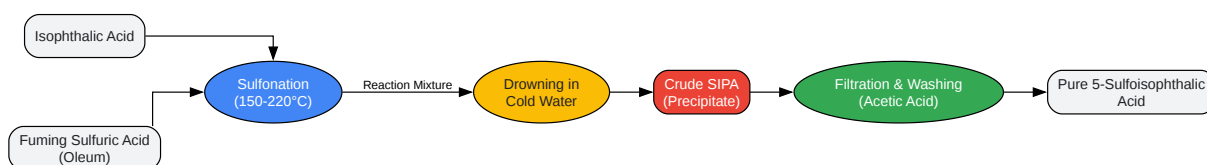
Property	Value
Chemical Formula	C ₈ H ₅ NaO ₇ S (Monosodium Salt)[7]
Molecular Weight	268.18 g/mol [9]
CAS Number	6362-79-4[2][9]
Acid Value	418 - 423 mg KOH/g[10]

Table 2: Properties of 5-Sulfoisophthalic Acid Monosodium Salt

Parameter	Batch Process (Oleum Sulfonation)
Reaction Temperature	150 - 220 °C[1][3]
Reaction Time	5 - 10 hours[3]
Typical Yield	~89% (with filtrate recycle)[6]
Key Reagents	Isophthalic Acid, Fuming Sulfuric Acid[3]

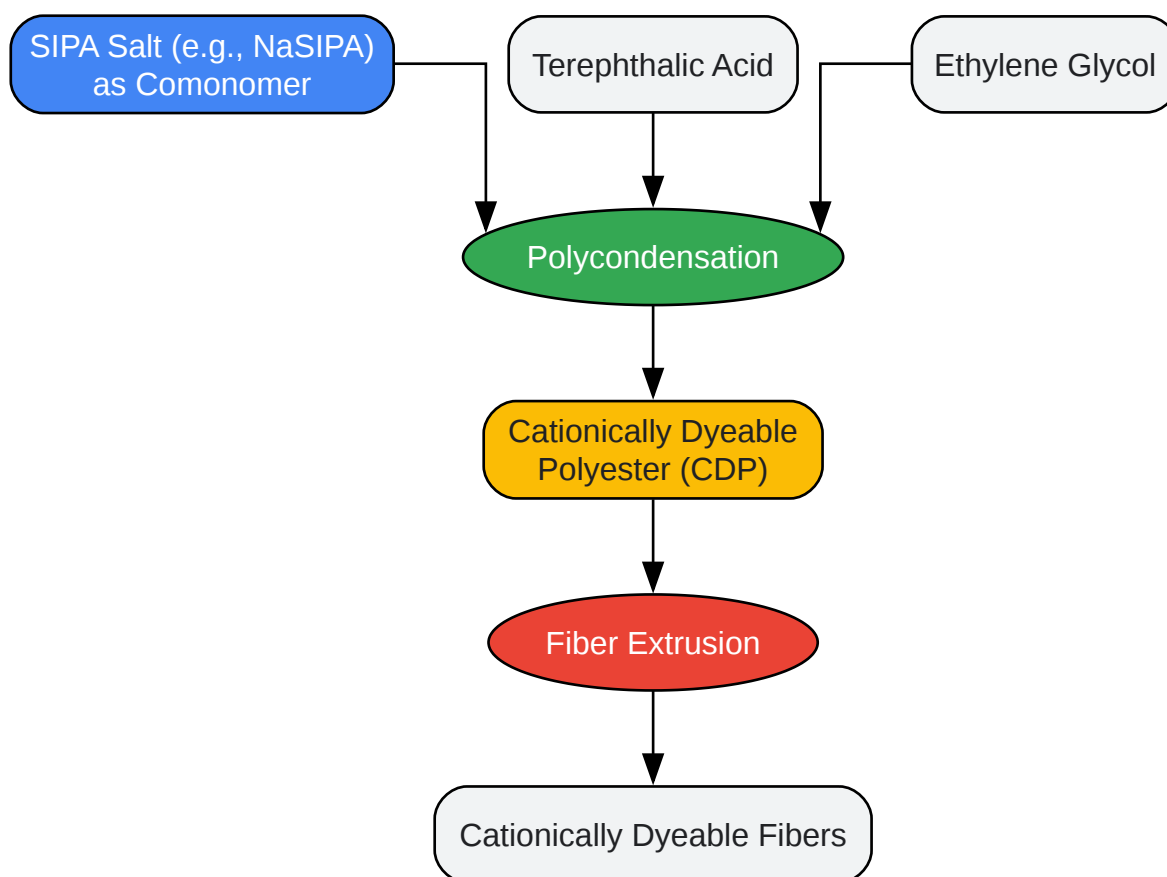
Table 3: Typical Synthesis Parameters

Visualizing Key Processes and Relationships



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Caption: Workflow for the batch synthesis of **5-Sulfoisophthalic acid**.



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Caption: Logical pathway for producing cationically dyeable polyester using SIPA.

Conclusion

The historical trajectory of **5-Sulfoisophthalic acid** from a laboratory curiosity to an industrial chemical staple illustrates a classic example of targeted chemical innovation. Driven by the practical needs of the polymer and textile industries, its development has enabled the creation of materials with significantly enhanced properties. The refinement of its synthesis from early, harsh batch processes to more controlled methods has been critical to its widespread adoption. Today, SIPA remains a key building block, and ongoing research into its use in advanced materials like MOFs suggests that its utility will continue to expand, cementing its role as a versatile and valuable specialty chemical.

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